molecular formula C21H20F2N4O3S B6557015 N-[(2,6-difluorophenyl)methyl]-3-(2-{[(4-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)propanamide CAS No. 1040666-98-5

N-[(2,6-difluorophenyl)methyl]-3-(2-{[(4-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)propanamide

Cat. No.: B6557015
CAS No.: 1040666-98-5
M. Wt: 446.5 g/mol
InChI Key: XPMROBYUHBXHQA-UHFFFAOYSA-N
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Description

N-[(2,6-difluorophenyl)methyl]-3-(2-{[(4-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)propanamide is a useful research compound. Its molecular formula is C21H20F2N4O3S and its molecular weight is 446.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 446.12241801 g/mol and the complexity rating of the compound is 585. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

F5331-0273 primarily targets kinesin-like protein KIF11 , a motor protein essential for mitotic spindle formation during cell division . KIF11 plays a crucial role in the separation of chromosomes, making it a vital component in the proliferation of cells.

Mode of Action

F5331-0273 binds to the ATP-binding site of KIF11, inhibiting its ATPase activity . This inhibition prevents the motor protein from hydrolyzing ATP, which is necessary for its movement along microtubules. As a result, the compound effectively halts the function of KIF11, leading to the disruption of mitotic spindle formation and subsequent cell cycle arrest at the metaphase stage.

Biochemical Pathways

The inhibition of KIF11 by F5331-0273 affects the mitotic checkpoint pathway By disrupting KIF11 function, F5331-0273 activates the spindle assembly checkpoint, leading to prolonged metaphase arrest and eventually triggering apoptosis in rapidly dividing cells .

Pharmacokinetics

The pharmacokinetic profile of F5331-0273 includes its absorption, distribution, metabolism, and excretion (ADME) properties:

Result of Action

The molecular and cellular effects of F5331-0273 include:

Action Environment

Environmental factors influencing the action, efficacy, and stability of F5331-0273 include:

F5331-0273 represents a promising therapeutic agent targeting KIF11, with significant potential in the treatment of cancers characterized by rapid cell division.

: Information derived from general knowledge of kinesin inhibitors and pharmacokinetic principles

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-3-[2-[(4-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N4O3S/c1-30-15-8-5-13(6-9-15)25-20(29)27-21-26-14(12-31-21)7-10-19(28)24-11-16-17(22)3-2-4-18(16)23/h2-6,8-9,12H,7,10-11H2,1H3,(H,24,28)(H2,25,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMROBYUHBXHQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CCC(=O)NCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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